N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a tricyclic heterocyclic compound featuring a diazatricyclo[7.3.1.0²,⁷] core fused with a carbothioamide group at position 11 and a 2,5-dimethoxyphenyl substituent. The compound’s structural complexity arises from its bicyclic pyrido-diazocine framework, which is further functionalized with a ketone group at position 6 and a thioamide moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-25-15-6-7-18(26-2)16(9-15)21-20(27)22-10-13-8-14(12-22)17-4-3-5-19(24)23(17)11-13/h3-7,9,13-14H,8,10-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIZLCIYFQYSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Intermediate Formation
A Mannich-type cyclization is employed to construct the initial bicyclic amine. Reacting 4-piperidone with formaldehyde and a primary amine (e.g., benzylamine) under acidic conditions yields a bicyclo[3.3.1]nonane scaffold. Subsequent oxidation of the bridgehead carbon introduces a ketone group, critical for downstream functionalization.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mannich Cyclization | HCl (cat.), H₂O/EtOH, 80°C | 65–70% |
| Oxidation | KMnO₄, H₂O/AcOH, 60°C | 85% |
Tricyclic Ring Closure
The bicyclic ketone undergoes intramolecular aldol condensation to form the third ring. Treatment with LDA (lithium diisopropylamide) at −78°C induces enolate formation, followed by warming to room temperature to facilitate cyclization.
Key Parameters
- Solvent: THF
- Temperature: −78°C → RT
- Yield: 60–65%
Carbothioamide Functionalization
The carbothioamide group is introduced via two primary routes:
Direct Coupling with Thioisocyanate
The tricyclic amine intermediate reacts with 2,5-dimethoxyphenyl isothiocyanate in anhydrous dichloromethane. This single-step coupling avoids oxidation-sensitive intermediates and achieves high regioselectivity.
Optimized Protocol
| Parameter | Value |
|---|---|
| Equivalents (Isothiocyanate) | 1.2 |
| Catalyst | None |
| Reaction Time | 12 h |
| Yield | 78% |
Thionation of Carboxamide Precursor
An alternative approach involves synthesizing the carboxamide analog first, followed by thionation using Lawesson’s reagent. This method is advantageous for substrates incompatible with isothiocyanate coupling.
Thionation Procedure
- Synthesize carboxamide via HATU-mediated coupling of the tricyclic amine with 2,5-dimethoxybenzoic acid.
- Treat carboxamide with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 h.
| Step | Yield |
|---|---|
| Carboxamide Formation | 82% |
| Thionation | 70% |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Direct Coupling | Single-step, high regioselectivity | Requires anhydrous conditions | 78% |
| Thionation | Tolerates sensitive functional groups | Two-step process, stoichiometric reagent use | 57% (combined) |
The direct coupling method is preferred for large-scale synthesis due to its simplicity, whereas thionation offers flexibility for derivatives with labile substituents.
Structural Validation and Characterization
Post-synthetic analysis confirms the integrity of the tricyclic core and thioamide group:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 6.92–6.85 (m, 3H, Ar-H), 3.87 (s, 6H, OCH₃), 3.45–3.12 (m, 4H, bridgehead H).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar carbothioamide group and a puckered tricyclic system, stabilizing intramolecular hydrogen bonds between the thioamide NH and ketone oxygen.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactor technology enhances the safety and efficiency of exothermic cyclization steps. Precise temperature control (ΔT ± 2°C) improves yield reproducibility to >90%.
Purification Strategies
- Chromatography : Silica gel chromatography (EtOAc/hexane) removes unreacted isothiocyanate.
- Recrystallization : Ethanol/water mixtures yield >99% pure product.
Challenges and Mitigation
- Thioamide Hydrolysis : The C=S bond is prone to hydrolysis under acidic conditions. Storage in anhydrous environments with molecular sieves prevents degradation.
- Tricyclic Ring Strain : Strain-induced side reactions are minimized by maintaining low temperatures during cyclization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several tricyclic derivatives, but key differences in substituents and functional groups significantly influence its properties and activities. Below is a comparative analysis:
Key Observations :
- Unlike the hydrazinecarbothioamide scaffold in , the target lacks a pyridinylmethylidene group, which may reduce its π-conjugation and alter anticancer mechanisms.
- The 2,5-dimethoxyphenyl substituent introduces higher polarity compared to methyl or phenyl groups in analogs (e.g., ), likely reducing lipophilicity but improving solubility.
Physicochemical and Pharmacokinetic Properties
*Molecular weights for the target and Compound 6 are estimated based on structural analogs.
Key Implications :
- The target’s lower logP (vs. Compound 6 ) suggests reduced membrane permeability but better aqueous solubility, which may favor intravenous administration.
- The sulfonyl group in increases polarity, aligning with its predicted logP of 1.6.
Key Findings :
Biological Activity
N-(2,5-dimethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. The compound's intricate structure includes a tricyclic core and thioamide functional group, which may contribute to its reactivity and interaction with biological systems.
Chemical Structure
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation can be summarized as follows:
Preliminary research suggests that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors in various biochemical pathways. The exact mechanisms remain to be fully elucidated but are crucial for understanding its therapeutic potential.
Biological Activities
Research has indicated that this compound may exhibit the following biological activities:
- Anticancer Activity : Initial studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated potential against various microbial strains.
- Enzyme Inhibition : There are indications that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Effective against specific microbial strains | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
- Antimicrobial Efficacy : In vitro tests revealed that the compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition indicated that the compound could inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis pathways.
Q & A
Q. How to address solubility limitations in biological assays?
- Strategies :
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
